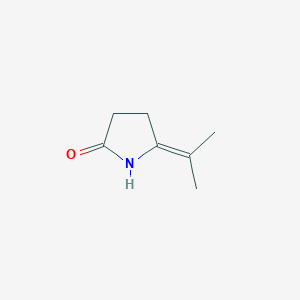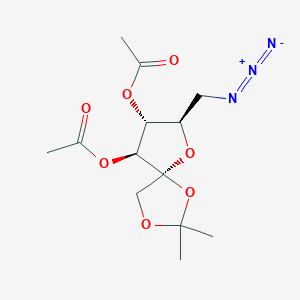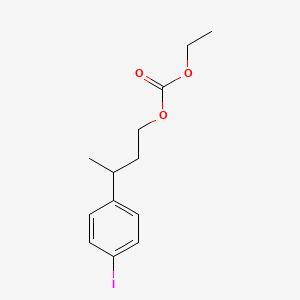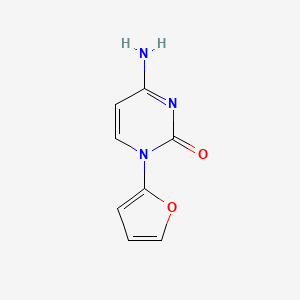
6-Tridecyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tridecyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C16H31N5 and a molecular weight of 293.45 g/mol . It is characterized by a triazine ring substituted with a tridecyl chain and two amino groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tridecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of biguanide with myristoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Biguanide reacts with myristoyl chloride in the presence of a suitable solvent.
Step 2: The reaction mixture is heated to facilitate the formation of the triazine ring.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial processes may also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 6-Tridecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine ring.
Substitution Products: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Tridecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Tridecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use as a fluorescent sensor for copper ions.
6,N2-Diaryl-1,3,5-triazine-2,4-diamine: Studied for its antiproliferative activity against cancer cells.
Uniqueness: 6-Tridecyl-1,3,5-triazine-2,4-diamine is unique due to its long tridecyl chain, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
6134-02-7 |
|---|---|
Fórmula molecular |
C16H31N5 |
Peso molecular |
293.45 g/mol |
Nombre IUPAC |
6-tridecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H31N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)21-16(18)20-14/h2-13H2,1H3,(H4,17,18,19,20,21) |
Clave InChI |
IHZNXUFURDYYKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)







![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)

![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)



